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Cat. No.: S002387

Core Pharmacological Properties

The table below summarizes the fundamental pharmacological data for Pazufloxacin Mesilate.

Property Details Reference
Drug Class Fluoroquinolone antibacterial agent [1][2] [3]
Mechanism of Inhibition of bacterial DNA gyrase (topoisomerase Il) and [2] [3]
Action topoisomerase IV

Primary Targets Enzymes essential for DNA replication, transcription, and repair [2]
Administration Intravenous infusion (over 30-60 minutes) [3]
Chemical Formula C({17)H{19})FN(_2)O(_7)S [4] [5]
Molecular Weight 414.4 g/mol [4] [5]
CAS Number 163680-77-1 [4] [5]

Mechanism of Action and Bacterial Resistance
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Pazufloxacin exerts its bactericidal effect by directly targeting bacterial DNA synthesis.

Pazufloxacin Mesilate

ailure Leads to

Click to download full resolution via product page

Diagram 1: Pazufloxacin mechanism of action. Pazufloxacin inhibits DNA gyrase and topoisomerase 1V,

disrupting DNA replication and causing bacterial cell death.

¢ Enzyme Inhibition: The drug binds to the DNA-enzyme complexes of DNA gyrase and
topoisomerase 1V, disrupting their function. DNA gyrase is responsible for introducing negative
supercoils into DNA, essential for replication and transcription. Topoisomerase IV is crucial for
decatenating, or separating, interlinked daughter DNA chromosomes after replication [2].

¢ Cellular Consequences: Inhibition of these enzymes leads to irreversible double-strand breaks in
bacterial DNA, cessation of cell proliferation, and ultimately, bacterial cell death [2].

¢ Resistance Profile: Pazufloxacin demonstrates potent activity against strains resistant to other
antibiotics, including cephalosporins, carbapenems, and aminoglycosides. This makes it a viable
therapeutic option for infections caused by multi-drug resistant Gram-negative bacteria [1].

Pharmacokinetics and Pharmacodynamics
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The tables below consolidate key pharmacokinetic parameters and pharmacodynamic target attainment data.

Table 1: Key Pharmacokinetic Parameters (500 mg, 0.5-hour IV infusion) [6] [3]

Parameter Plasma Bile Notes
Time to Peak 0.5 hours (end of infusion) ~1.25 hours Delay of ~0.75
(T~max~) hours in bile [6].

Peak Concentration -
(C~max~)

Area Under Curve -

(AUC)

Elimination Half- 1.65 - 1.88 hours

Life

Excretion 89.5 - 93.8% in urine (as unchanged
drug)

Distribution Widely distributed in phlegm, lungs,

biliary tract, pleural fluid, genital
organs, and CSF [3].

2.13+£0.74 x High tissue
Plasma penetration [6].
C~max~

3.58+1.15x High systemic
Plasma AUC exposure [6].

- Terminal phase

[3].

- Primarily renal [3].

Table 2: Pharmacodynamic Target Attainment in Bile (Monte Carlo Simulation) [6]

Dosing
. PD Target
Regimen

Probability of Target
Attainment (PTA) against MIC
<2 mgIL

500 mg every 8 AUC/MIC = 100
hours

1000 mg every AUC/MIC =100
12 hours

> 90%

> 90%
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Probability of Target

Dosing . .
. PD Target Attainment (PTA) against MIC
Regimen
<2 mgIL
Target Escherichia coli, Klebsiella pneumoniae,
Pathogens Enterobacter cloacae (common in biliary

infections) [6].

¢ Distribution: Pazufloxacin achieves high concentrations in various tissues and body fluids,
including the biliary tract, lungs, and genital organs, which underpins its efficacy in treating infections
at these sites [6] [3].

e Dosing Optimization: The high probability of attaining pharmacodynamic targets (AUC/MIC) with
specific regimens supports its use against common pathogens in biliary tract infections [6].

Experimental Protocols for Key Studies

Here are the detailed methodologies for two critical studies that elucidate the drug's profile.

Protocol 1: Assessing Convulsant Activity (Mouse Model) [7]

¢ Objective: To evaluate the potential of Pazufloxacin Mesilate (PZFX), alone and in combination with
NSAIDs, to induce convulsions.
e Test System: Mice (via intravenous or intracerebroventricular administration).
e Procedure:
o IV Administration: Administer PZFX intravenously at increasing doses (e.g., up to 200 mg/kg)
to mice pre-treated with oral NSAIDs like 4-biphenylacetic acid (BPAA, 100 mg/kg).
o Intracerebroventricular (ICV) Administration: Administer PZFX directly into the cerebral
ventricle to assess direct central nervous system effects.
o Observation & Endpoint: Closely monitor and record the onset of convulsions in the animals
for a specified period post-dosing. The dose at which convulsions occur is recorded.
¢ Key Findings: PZFX demonstrated remarkably weak convulsant activity compared to other
guinolones (e.g., enoxacin, ciprofloxacin). It did not induce convulsions at 200 mg/kg IV when
combined with most NSAIDs [7].

Protocol 2: Pharmacokinetics in Human Bile [6]

e Objective: To characterize the pharmacokinetics and pharmacodynamics of PZFX in the bile of
patients undergoing biliary-pancreatic surgery.
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e Study Population: 10 patients with endoscopic nasal bile drainage.
e Dosing: A single 500 mg dose of Pazufloxacin administered via a 0.5-hour intravenous infusion.
e Sample Collection: Simultaneous collection of blood and bile samples at pre-dose, 0.5 hours (end of
infusion), and at multiple time points up to 5 hours post-dose.
e Bioanalysis: Concentrations of PZFX in plasma and bile are determined using a validated High-
Performance Liquid Chromatography (HPLC) method.
e Data Analysis:
o Use non-compartmental analysis to estimate primary PK parameters (C~max~, T~max~,
AUC).
o Calculate bile-to-plasma ratios for AUC and C~max~.
o Perform compartmental modeling and Monte Carlo simulation (n=10,000) to estimate the
probability of achieving pharmacodynamic targets (AUC/MIC) for various dosing regimens.

Clinical Efficacy and Safety Profile

Therapeutic Applications Pazufloxacin is indicated for treating moderate to severe infections, including

[1][3]:

¢ Respiratory tract infections (pneumonia, lung abscess)

¢ Abdominal infections (peritonitis, intra-abdominal infections, cholecystitis)

¢ Urinary tract infections (pyelonephritis, cystitis)

¢ Gynecological infections (endometriosis)

¢ Skin and soft tissue infections, including secondary infections in trauma, burns, or surgical wounds

Safety and Tolerability

e Favorable Neurological Profile: As demonstrated in experimental models, Pazufloxacin has
significantly weaker convulsion-inducing activity compared to many other quinolones, a known
class side effect [1] [7].

¢ Common Adverse Reactions: Include gastrointestinal disorders (diarrhea, nausea, vomiting),
injection site reactions (pain, phlebitis), and rashes [3].

¢ Significant Risks: Hypersensitivity reactions can occur. Convulsions are listed but are considered
rare [3].

¢ Contraindications: Hypersensitivity to the drug and pregnancy [3].

Conclusion for R&D Professionals

Pazufloxacin mesilate presents a compelling profile for a fluoroquinolone antibiotic, distinguished by its:
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Dual-Target Mechanism: Potent inhibition of both DNA gyrase and topoisomerase IV.

Broad-Spectrum Efficacy: Particularly against resistant Gram-negative pathogens.
Favorable Distribution: Excellent penetration into key tissues like the biliary tract.

Improved Safety: Notably lower convulsant potential compared to older quinolones.

These properties, supported by robust pharmacokinetic and pharmacodynamic data, position it as a valuable
agent for treating challenging infections and warrant its consideration in antimicrobial development

strategies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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